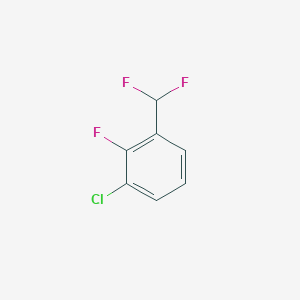

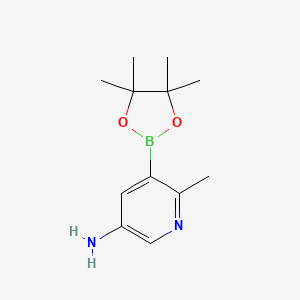

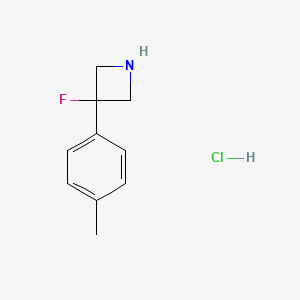

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

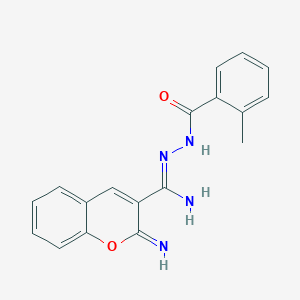

“6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine” is an organic intermediate with borate groups . It is a significant compound in the field of organic synthesis due to its high stability, low toxicity, and high reactivity in various transformation processes .

Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound can participate in various transformation processes, making it an important intermediate in organic synthesis . It is often used in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT). The study includes the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, focusing on six unique applications:

Organic Synthesis

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is essential for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for drug discovery . Its unique structure allows for the creation of various bioactive molecules, which can be tested for therapeutic properties against diseases such as cancer, bacterial infections, and neurological disorders .

Material Science

This compound is also significant in material science, where it is used to develop organic electronic materials . These materials are crucial for creating organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices that require flexible and lightweight components .

Catalysis

In the field of catalysis, 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is employed as a ligand in transition metal-catalyzed reactions . These reactions are vital for producing fine chemicals and intermediates in an efficient and environmentally friendly manner .

Chemical Biology

Researchers use this compound in chemical biology to create bioconjugates . These bioconjugates are essential for studying biological processes at the molecular level, enabling the development of new diagnostic tools and therapeutic strategies .

Environmental Science

Lastly, in environmental science, this compound is used to develop sensor materials for detecting pollutants. These sensors are crucial for monitoring environmental contaminants and ensuring public health and safety.

De Gruyter Sigma-Aldrich ChemBK Sigma-Aldrich De Gruyter : Sigma-Aldrich : ChemBK : Sigma-Aldrich

将来の方向性

The compound has a wide range of applications in pharmacy and biology . It is used as an enzyme inhibitor or specific ligand drug. In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . Furthermore, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

作用機序

Target of action

Compounds containing the 1,3,2-dioxaborolane group are often used in organic synthesis as boronating agents. They can form carbon-boron bonds with various organic substrates, which can then be converted into carbon-carbon or carbon-heteroatom bonds .

Mode of action

The boron atom in the 1,3,2-dioxaborolane group can form a covalent bond with an organic substrate. This can occur through various mechanisms, such as borylation of C-H bonds .

Biochemical pathways

Compounds containing the 1,3,2-dioxaborolane group can potentially affect various biochemical pathways through their ability to form carbon-boron bonds with organic substrates .

Result of action

The ability of compounds containing the 1,3,2-dioxaborolane group to form carbon-boron bonds with organic substrates can potentially lead to various molecular and cellular effects .

Action environment

The action, efficacy, and stability of “6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the ability of the 1,3,2-dioxaborolane group to form carbon-boron bonds can be influenced by the reaction conditions .

特性

IUPAC Name |

6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-8-10(6-9(14)7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGTZCOELVOPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2593916.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2593921.png)

![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2593924.png)

![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)

![[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593933.png)